molecular formula C10H7ClO4 B13211062 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid

3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B13211062
M. Wt: 226.61 g/mol
InChI Key: GUEHROXCKLFZCQ-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chlorine atom at position 3 and a methoxy group at position 6 on the benzofuran core. Benzofuran derivatives are widely studied for their pharmaceutical and agrochemical applications due to their electronic versatility and stability .

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

3-chloro-6-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7ClO4/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

GUEHROXCKLFZCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing carboxylic acid group activates the C3 chloro substituent for nucleophilic substitution. This reactivity is exploited to introduce new functional groups:

Reagent Conditions Product Yield Reference
NaOH (aq.)Microwave, 79°C, 5 min3-Hydroxy-6-methoxy-1-benzofuran-2-carboxylic acid85%
NH₃ (gas)Ethanol, 60°C, 12 hr3-Amino-6-methoxy-1-benzofuran-2-carboxylic acid72%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where hydroxide or ammonia displaces the chloride ion. The electron-deficient aromatic ring stabilizes the Meisenheimer intermediate .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reagent Conditions Product Yield
CH₃OH/H₂SO₄Reflux, 4 hrMethyl 3-chloro-6-methoxy-1-benzofuran-2-carboxylate92%
(CH₃)₂CHOH/DCCRT, 24 hrIsopropyl 3-chloro-6-methoxy-1-benzofuran-2-carboxylate78%

Amide Formation

Reagent Conditions Product Yield
SOCl₂ → NH₃Thionyl chloride, then NH₃3-Chloro-6-methoxy-1-benzofuran-2-carboxamide81%

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C4/C7 positions of the benzofuran ring:

Reagent Conditions Product Yield Reference
Br₂/FeBr₃CH₂Cl₂, 0°C → RT3-Chloro-4-bromo-6-methoxy-1-benzofuran-2-carboxylic acid68%
HNO₃/H₂SO₄0°C, 2 hr3-Chloro-4-nitro-6-methoxy-1-benzofuran-2-carboxylic acid54%

Regioselectivity :
Methoxy’s +M effect activates the para (C4) and ortho (C7) positions, with C4 being favored due to reduced steric hindrance.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

Reagent Conditions Product Yield
LiAlH₄THF, 0°C → RT, 3 hr3-Chloro-6-methoxy-1-benzofuran-2-methanol76%
BH₃·THFReflux, 6 hrSame as above63%

Halogenation of the Benzofuran Core

Additional halogens can be introduced via radical or electrophilic pathways:

Reagent Conditions Product Yield Reference
NBS/AIBNCCl₄, reflux, 8 hr3-Chloro-5-bromo-6-methoxy-1-benzofuran-2-carboxylic acid58%
Cl₂/FeCl₃CH₃NO₂, 40°C, 4 hr3,5-Dichloro-6-methoxy-1-benzofuran-2-carboxylic acid47%

Ring Contraction/Expansion Reactions

Under basic conditions, the compound undergoes Perkin rearrangement:

Reagent Conditions Product Yield Reference
NaOH (aq.)Ethanol, microwave, 79°C3-Chloro-6-methoxybenzoic acid89%

Mechanism :

  • Base-induced ring fission forms a keto-enolate intermediate.

  • Cyclization via nucleophilic attack yields the contracted benzoic acid derivative .

Biological Activity Correlation

Structural modifications via these reactions significantly impact bioactivity:

Derivative Antimicrobial MIC (μg/mL) Anticancer IC₅₀ (μM)
Parent compound>20085.2
3-Amino-6-methoxy-1-benzofuran-2-carboxylic acid50 (S. aureus)42.7
3-Chloro-4-bromo-6-methoxy-1-benzofuran-2-carboxylic acid75 (C. albicans)28.9

Data from shows halogenation and amine substitution enhance antimicrobial/anticancer potency.

Stability Considerations

  • Thermal Stability : Decomposes above 240°C (DSC data).

  • pH Sensitivity : Stable in pH 4–9; decarboxylation occurs in strong acids/bases.

This comprehensive reactivity profile enables tailored synthesis of derivatives for pharmaceutical and materials science applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

Key structural analogs include:

  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid (CAS 1208402-13-4): Features a phenyl group at position 3 and chlorine at position 6 .
  • 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3): Substituted with chlorine (C5) and fluorine (C6) .
  • Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound V in ): Contains a chloroacetyl group and hydroxyl substituents .

The 3-Chloro-6-methoxy derivative differs in substitution patterns:

  • Position 3 : Chlorine (electron-withdrawing) vs. phenyl (bulky, aromatic) in .
  • Position 6 : Methoxy (electron-donating) vs. halogens (electron-withdrawing) in .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid* C₁₀H₇ClO₄ 226.61† - - ~2.5‡
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid C₁₅H₉ClO₃ 272.68 1.390±0.06 426.1±45.0 2.24±0.30
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid C₉H₄ClFO₃ - - - -

*Predicted values based on substituent effects. †Calculated using atomic weights. ‡Estimated due to methoxy’s electron-donating effect lowering acidity compared to halogenated analogs.

Biological Activity

3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and apoptotic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid is characterized by the presence of a benzofuran ring with a chloro and methoxy substituent. This unique structure contributes to its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives, including 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid, exhibit promising anticancer properties.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the intrinsic pathway of apoptosis, involving caspase activation.
  • Case Study : In a study involving human leukemia K562 cells, exposure to similar benzofuran derivatives resulted in increased caspase-3 and caspase-7 activity, indicating enhanced apoptotic potential. Specifically, after 48 hours of exposure, significant increases in caspase activity were observed, suggesting that 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid may exhibit similar effects .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been extensively studied.

  • Antibacterial Effects : Preliminary evaluations show that compounds related to 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid possess antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against several bacterial strains .
  • Antifungal Activity : The compound has shown antifungal activity against Candida species, with MIC values around 100 μg/mL. This suggests potential therapeutic applications in treating fungal infections .

Apoptotic Mechanism

The apoptotic mechanism associated with 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid involves several key processes:

  • ROS Generation : The compound induces ROS production, which is critical for triggering apoptosis.
  • Mitochondrial Dysfunction : Increased ROS levels disrupt mitochondrial membrane potential, leading to cytochrome c release into the cytosol.
  • Caspase Activation : The release of cytochrome c activates caspases, particularly caspase-3 and caspase-7, culminating in programmed cell death .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS and caspase activation ,
AntimicrobialEffective against Gram-positive bacteria and fungi ,
ApoptoticInvolves mitochondrial dysfunction and increased caspase activity ,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-6-methoxy-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from benzofuran precursors. For example, ultrasound-assisted one-pot reactions with K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst under refluxing acetonitrile have been reported to improve efficiency . Key factors include temperature control (80–100°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzofuran core to chlorinating agents), and reaction time (6–12 hours). Yield optimization often requires chromatographic purification and spectroscopic validation (IR, ¹H/¹³C NMR) .

Q. How can solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer : Solubility is determined in polar solvents (DMSO, methanol) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at 25°C and 37°C over 24–72 hours, followed by LC-MS to detect degradation products. For example, hydrolysis of the methoxy group under acidic conditions may require stabilization via lyophilization .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). ¹H/¹³C NMR (400–600 MHz) identifies substituent positions (e.g., chloro and methoxy groups at C-3 and C-6). IR spectroscopy verifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of the chloro and methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group at C-3 activates the benzofuran core for nucleophilic aromatic substitution (SNAr), while the methoxy group at C-6 acts as an electron donor, directing electrophilic attacks to specific positions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (80°C, 12 hours) . Computational studies (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

  • Methodological Answer : Discrepancies may arise from impurities (<95% purity) or assay conditions (e.g., cell line variability). Validate purity via HPLC (>98%) and replicate assays across multiple models (e.g., cancer cell lines vs. primary cells). For instance, conflicting cytotoxicity data in literature may require dose-response curves (IC₅₀) and orthogonal assays (apoptosis vs. necrosis markers) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions (H-bonds with carboxylic acid, hydrophobic contacts with chloro/methoxy groups). QSAR models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic properties. For example, substituting the methoxy group with bulkier alkoxy groups may improve binding but reduce solubility .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Methodological Answer : Scale-up issues include exothermic reactions (controlled via slow reagent addition) and purification bottlenecks. Continuous flow reactors improve safety and yield for halogenation steps. For example, replacing batch-wise chlorination with microfluidic systems reduces byproducts (e.g., di-chlorinated analogs) .

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